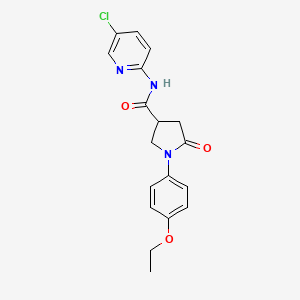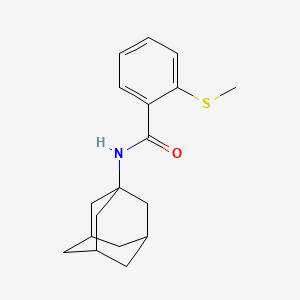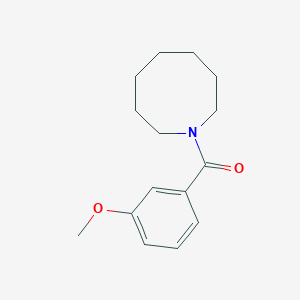
N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CE-245677, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are signaling molecules that play a role in many physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, CE-245677 can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting FAAH, the enzyme responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects. Endocannabinoids act on cannabinoid receptors in the body, which are involved in many physiological processes, including pain, inflammation, and anxiety.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects. Endocannabinoids act on cannabinoid receptors in the body, which are involved in many physiological processes, including pain, inflammation, and anxiety. By increasing the levels of endocannabinoids, this compound can potentially modulate these processes and provide therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that it may not accurately reflect the effects of endocannabinoids in the body, as it is a synthetic compound that does not occur naturally.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to further investigate its therapeutic potential in various disease models, including neuropathic pain, inflammatory bowel disease, and anxiety disorders. Additionally, research could focus on optimizing the synthesis of this compound to improve yield and purity, as well as developing new compounds with improved pharmacokinetic properties. Finally, research could explore the role of endocannabinoids and FAAH inhibition in other physiological processes, such as immune function and metabolism.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-ethoxybenzaldehyde with 5-chloro-2-pyridinecarboxylic acid to form an intermediate compound. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product. The synthesis of this compound has been optimized to improve yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to have analgesic effects in models of neuropathic pain, as well as anti-inflammatory effects in models of inflammatory bowel disease. Additionally, this compound has been shown to have anxiolytic effects in models of anxiety, suggesting potential use in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-2-25-15-6-4-14(5-7-15)22-11-12(9-17(22)23)18(24)21-16-8-3-13(19)10-20-16/h3-8,10,12H,2,9,11H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNRZMCNMVUKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-N-methylnicotinamide](/img/structure/B5318836.png)



![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5318852.png)
![4-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5318866.png)
![7-(2,5-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318868.png)

![5-{[benzyl(methyl)amino]methyl}-N-(3-hydroxy-1-methylpropyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5318874.png)
![ethyl {5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5318881.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5318888.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-N,4-dimethylaniline](/img/structure/B5318896.png)
